N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with hydroxy and methoxy groups. The hydroxy group is located at the 2-position of the phenyl ring, while the methoxy groups are located at the 3, 4, and 5 positions of the benzamide ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds such as n-(2-hydroxyphenyl)-2-propylpentanamide (oh-vpa) have been designed as selective inhibitors of histone deacetylase (hdac) . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a condensed and transcriptionally silenced chromatin structure.
Mode of Action
For instance, OH-VPA, a related compound, has been shown to inhibit HDAC, leading to an open chromatin structure and promoting gene transcription .
Biochemical Pathways
For example, HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Result of Action
Similar compounds like oh-vpa have demonstrated antiproliferative activity against various cancer cell lines, including breast cancer and cervical cancer cells . This suggests that N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also exhibit antiproliferative or other cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-hydroxyaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds such as:
N-(2-hydroxyphenyl)acetamide: Lacks the methoxy groups, resulting in different chemical and biological properties.
3,4,5-trimethoxybenzamide: Lacks the hydroxy group, affecting its reactivity and interactions.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which significantly alters its chemical behavior and biological activity.
The unique combination of hydroxy and methoxy groups in this compound imparts distinct properties that differentiate it from these similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-6-4-5-7-12(11)18/h4-9,18H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTUGJJKXQRAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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